1-(2-Fluoro-6-methylphenyl)propan-2-one
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Overview
Description
1-(2-Fluoro-6-methylphenyl)propan-2-one is an organic compound with the molecular formula C10H11FO It is a substituted phenylpropanone, where a fluorine atom and a methyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-6-methylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of solid acid catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-6-methylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-fluoro-6-methylbenzoic acid.
Reduction: Formation of 1-(2-fluoro-6-methylphenyl)propan-2-ol.
Substitution: Formation of various substituted phenylpropanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-6-methylphenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-methylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: Similar structure but lacks the fluorine and methyl substituents.
1-(2-Chloro-6-methylphenyl)propan-2-one: Similar structure with a chlorine atom instead of fluorine.
1-(2-Fluoro-4-methylphenyl)propan-2-one: Similar structure with the methyl group in a different position.
Uniqueness
1-(2-Fluoro-6-methylphenyl)propan-2-one is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This arrangement can significantly affect its chemical reactivity and physical properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
1-(2-fluoro-6-methylphenyl)propan-2-one |
InChI |
InChI=1S/C10H11FO/c1-7-4-3-5-10(11)9(7)6-8(2)12/h3-5H,6H2,1-2H3 |
InChI Key |
HQQISRSFAICNAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)F)CC(=O)C |
Origin of Product |
United States |
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